Sodium 2,4-dichlorophenoxyacetate
Overview
Description
Sodium 2,4-dichlorophenoxyacetate is a sodium salt derivative of 2,4-dichlorophenoxyacetic acid, a synthetic auxin (plant hormone) widely used as a herbicide. It is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings . This compound is soluble in water and appears as a white to off-white crystalline solid .
Mechanism of Action
Target of Action
Sodium 2,4-dichlorophenoxyacetate, commonly known as 2,4-D, is a synthetic auxin , a type of plant hormone. Its primary targets are the meristematic tissues in plants . These tissues are responsible for the growth and development of plants, making them a crucial target for the compound’s action.
Mode of Action
2,4-D acts by mimicking the natural plant hormone auxin . It is absorbed through the leaves and is translocated to the meristems of the plant . The compound induces uncontrolled, abnormal growth in these tissues, eventually leading to the death of the plant .
Biochemical Pathways
The first step in the degradation pathway of 2,4-D is catalyzed by an enzyme called α-ketoglutarate-dependent dioxygenase . This enzyme is encoded by the tfdA gene . The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source . Each of these groups has its own version of the tfdA gene .
Pharmacokinetics
It is known that 2,4-d is highly water-soluble , which may influence its bioavailability and distribution within the plant.
Result of Action
The result of 2,4-D’s action is the death of the plant. By causing uncontrolled growth in the plant’s meristematic tissues, 2,4-D disrupts normal plant development . This leads to leaf withering and eventually, plant death .
Action Environment
The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility may affect its distribution within the plant and the environment . Additionally, the presence of 2,4-D-degrading bacteria in the soil can influence the persistence and efficacy of the compound
Biochemical Analysis
Biochemical Properties
Sodium 2,4-dichlorophenoxyacetate plays a significant role in biochemical reactions, particularly in plant systems. It acts as a synthetic auxin, a type of plant hormone that regulates growth and development. The compound interacts with various enzymes, proteins, and other biomolecules involved in plant growth. For instance, it binds to auxin receptors, triggering a cascade of events that lead to cell elongation, division, and differentiation. This compound also influences the activity of enzymes such as peroxidases and oxidases, which are involved in the metabolism of reactive oxygen species .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it promotes cell elongation and division by modulating the expression of genes involved in these processes. The compound affects cell signaling pathways by binding to auxin receptors, leading to the activation of downstream signaling molecules. This results in changes in gene expression and cellular metabolism, ultimately influencing plant growth and development. In animal cells, this compound has been shown to affect renal function by altering the uptake and transport of ions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with auxin receptors in plant cells. Upon binding to these receptors, the compound activates a signaling cascade that leads to the transcription of auxin-responsive genes. This process involves the degradation of repressor proteins, allowing the transcription factors to bind to the promoters of target genes. Additionally, this compound can inhibit or activate various enzymes, depending on the cellular context. For example, it can inhibit the activity of certain oxidases, leading to an accumulation of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. In in vitro studies, the compound has been observed to induce oxidative stress and apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In rats, high doses of this compound have been associated with renal dysfunction, characterized by altered ion transport and increased oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in plants. It is metabolized by enzymes such as peroxidases and oxidases, which convert the compound into various metabolites. These metabolic reactions can affect the levels of reactive oxygen species and other metabolites within the cell. In bacteria, the degradation of this compound involves the action of specific genes, such as tfdA and tfdB, which encode enzymes responsible for breaking down the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. In plant cells, the compound is transported via auxin transporters, which facilitate its movement across cell membranes. Binding proteins may also play a role in the localization and accumulation of this compound within specific cellular compartments. The distribution of the compound can influence its overall activity and effectiveness as a herbicide .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In plant cells, the compound is often localized in the cytoplasm and can be transported to the nucleus, where it influences gene expression. Targeting signals and post-translational modifications may direct this compound to specific organelles, such as the endoplasmic reticulum or mitochondria. These localization patterns can affect the compound’s ability to modulate cellular processes and exert its herbicidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:
Starting Materials: 2,4-dichlorophenoxyacetic acid and sodium hydroxide.
Reaction: The acid is dissolved in water, and sodium hydroxide is added to the solution. The reaction mixture is stirred until the acid is completely neutralized, forming the sodium salt.
Isolation: The resulting solution is evaporated to dryness, yielding this compound as a solid product.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Mixing: Large quantities of 2,4-dichlorophenoxyacetic acid and sodium hydroxide are mixed in a reactor.
Neutralization: The mixture is heated and stirred to ensure complete neutralization.
Crystallization: The solution is then cooled, and the product is crystallized out of the solution.
Drying: The crystals are filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products:
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives.
Scientific Research Applications
Sodium 2,4-dichlorophenoxyacetate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, also used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties.
Mecoprop: A related compound used in combination with 2,4-dichlorophenoxyacetic acid in herbicide formulations.
Uniqueness: Sodium 2,4-dichlorophenoxyacetate is unique due to its high solubility in water, making it easier to apply in aqueous solutions. Its effectiveness as a herbicide and its role as a synthetic auxin in plant research further distinguish it from other similar compounds .
Properties
CAS No. |
2702-72-9 |
---|---|
Molecular Formula |
C8H6Cl2O3.Na C8H6Cl2NaO3 |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12); |
InChI Key |
UFJKHDMPEUOKGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na] |
melting_point |
419 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
2702-72-9 7084-86-8 |
physical_description |
2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
solubility |
Soluble (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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